molecular formula C16H12O5 B015504 1-O-Methylnataloe-emodin CAS No. 103392-51-4

1-O-Methylnataloe-emodin

Cat. No. B015504
CAS RN: 103392-51-4
M. Wt: 284.26 g/mol
InChI Key: OCZOZMSHTPWVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Methylnataloe-emodin (1-O-MeNE) is a naturally occurring compound found in the root of the Chinese herb, Rheum palmatum, commonly known as rhubarb. It is a member of the anthraquinone family and has been studied for its potential medicinal properties.

Scientific Research Applications

  • Pharmacological Activities and Toxicity : Emodin has demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, antibacterial, antiviral, anti-diabetes, immunosuppressive, and osteogenesis promotion properties. These suggest its potential as a preventive and therapeutic drug for various diseases, including cancer, myocardial infarction, atherosclerosis, diabetes, acute pancreatitis, asthma, periodontitis, fatty livers, and neurodegenerative diseases (Cui et al., 2020).

  • Anti-Cancer Effects : Emodin has shown antiproliferative effects in various cancer cell lines. For instance, it induces apoptosis in human cervical cancer cells through the activation of caspases and poly(ADP-ribose) polymerase cleavage, suggesting a mitochondrial pathway for apoptosis (Srinivas et al., 2003).

  • Inflammatory Disorders and Cancer Treatment : Emodin acts on several molecular targets involved in inflammation and cancer. Its anti-inflammatory effects have been observed in various diseases, including pancreatitis, arthritis, asthma, atherosclerosis, and glomerulonephritis. Additionally, its anti-cancer properties include suppressing tumor cell growth in various cancers (Shrimali et al., 2013).

  • Wound Healing Properties : Emodin enhances cutaneous wound healing in rats, potentially through a mechanism involving the regulation of the transforming growth factor-beta1 (TGF-beta1) signaling pathway and stimulation of tissue regeneration (Tang et al., 2007).

  • Suppression of Tumor Invasion : It inhibits tumor invasion by suppressing the activities of matrix metalloproteinases, activator protein-1, and nuclear factor kappaB, which are involved in cancer invasion (Huang et al., 2004).

  • Treatment of Cholestatic Hepatitis : Emodin shows potential in treating cholestatic hepatitis via anti-inflammatory pathways, reducing pro-inflammatory cytokines and mediators, and improving hepatic microcirculation (Ding et al., 2008).

  • Apoptosis in Cancer Cells : Emodin induces apoptosis in human promyeloleukemic HL-60 cells through activation of the caspase 3 cascade, independent of reactive oxygen species production (Chen et al., 2002).

  • Diverse Pharmacological Activities : Emodin displays various pharmacological properties, including anti-ulcer, anti-inflammatory, hepatoprotective, neuroprotective, antimicrobial, muscle relaxant, immunosuppressive, and antifibrotic activities (Semwal et al., 2021).

Biochemical Analysis

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

1-O-Methylnataloe-emodin has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being explored .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves numerous interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are still being researched .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

2,8-dihydroxy-1-methoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-5-9-12(11(18)6-7)15(20)13-8(14(9)19)3-4-10(17)16(13)21-2/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZOZMSHTPWVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-Methylnataloe-emodin
Reactant of Route 2
1-O-Methylnataloe-emodin
Reactant of Route 3
1-O-Methylnataloe-emodin
Reactant of Route 4
1-O-Methylnataloe-emodin
Reactant of Route 5
1-O-Methylnataloe-emodin
Reactant of Route 6
1-O-Methylnataloe-emodin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.